molecular formula C8H6BrF2NO3 B1412550 6-Bromo-2-difluoromethoxy-3-nitrotoluene CAS No. 1805104-08-8

6-Bromo-2-difluoromethoxy-3-nitrotoluene

Cat. No.: B1412550
CAS No.: 1805104-08-8
M. Wt: 282.04 g/mol
InChI Key: ZGZLIJQDHZNXAV-UHFFFAOYSA-N
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Description

6-Bromo-2-difluoromethoxy-3-nitrotoluene is an organic compound with the molecular formula C8H6BrF2NO3 It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted with bromine, difluoromethoxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-difluoromethoxy-3-nitrotoluene typically involves multiple steps:

    Difluoromethoxylation: The substitution of a hydrogen atom with a difluoromethoxy group.

Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or a bromine source in the presence of a catalyst. Difluoromethoxylation often involves the use of difluoromethyl ether and a base. Nitration typically requires a mixture of nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-difluoromethoxy-3-nitrotoluene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or nitro group can be substituted with other functional groups.

    Reduction Reactions: The nitro group can be reduced to an amino group.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Scientific Research Applications

6-Bromo-2-difluoromethoxy-3-nitrotoluene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Bromo-2-difluoromethoxy-3-nitrotoluene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy and nitro groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-difluoromethoxy-2-nitrotoluene
  • 6-Bromo-3-difluoromethoxy-2-nitrotoluene

Uniqueness

6-Bromo-2-difluoromethoxy-3-nitrotoluene is unique due to the specific positioning of its substituents, which can significantly influence its chemical properties and reactivity. The presence of both bromine and difluoromethoxy groups makes it a valuable intermediate for synthesizing other complex molecules .

Properties

IUPAC Name

1-bromo-3-(difluoromethoxy)-2-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO3/c1-4-5(9)2-3-6(12(13)14)7(4)15-8(10)11/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZLIJQDHZNXAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC(F)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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